molecular formula C12H14N2S B12217424 5-(2,5-Dimethylbenzyl)-1,3-thiazol-2-amine

5-(2,5-Dimethylbenzyl)-1,3-thiazol-2-amine

Cat. No.: B12217424
M. Wt: 218.32 g/mol
InChI Key: TYVJYOCDMLGBLE-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylbenzyl)-1,3-thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring substituted with a 2,5-dimethylbenzyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The thiazole ring is known for its biological activity, making derivatives like this compound valuable for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethylbenzyl)-1,3-thiazol-2-amine typically involves the reaction of 2,5-dimethylbenzyl chloride with thioamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thioamide attacks the benzyl chloride, forming the thiazole ring.

    Starting Materials: 2,5-dimethylbenzyl chloride and thioamide.

    Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) with a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

    Procedure: The starting materials are mixed in the solvent, and the base is added to initiate the reaction. The mixture is heated and stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and catalysts to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylbenzyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the thiazole ring to a more saturated form.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Br2 in chloroform at room temperature for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiazole derivatives.

    Substitution: Halogenated or nitrated benzyl derivatives.

Scientific Research Applications

5-(2,5-Dimethylbenzyl)-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its thiazole ring is known to interact with various biological targets, making it a candidate for drug development.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylbenzyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the benzyl group can enhance the compound’s binding affinity and selectivity towards certain targets.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit enzymes like kinases and proteases, which are involved in cell signaling and metabolism.

    Receptors: It can bind to receptors such as G-protein-coupled receptors (GPCRs) and ion channels, modulating their activity and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethylphenyl)-1,3-thiazole: Similar structure but lacks the amine group.

    5-(2,5-Dimethylbenzyl)-1,3-oxazole: Contains an oxazole ring instead of a thiazole ring.

    5-(2,5-Dimethylbenzyl)-1,3-imidazole: Contains an imidazole ring instead of a thiazole ring.

Uniqueness

5-(2,5-Dimethylbenzyl)-1,3-thiazol-2-amine is unique due to its specific substitution pattern and the presence of both the thiazole ring and the benzyl group. This combination imparts distinct electronic and steric properties, enhancing its biological activity and making it a valuable compound for research and development.

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

5-[(2,5-dimethylphenyl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C12H14N2S/c1-8-3-4-9(2)10(5-8)6-11-7-14-12(13)15-11/h3-5,7H,6H2,1-2H3,(H2,13,14)

InChI Key

TYVJYOCDMLGBLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC2=CN=C(S2)N

Origin of Product

United States

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